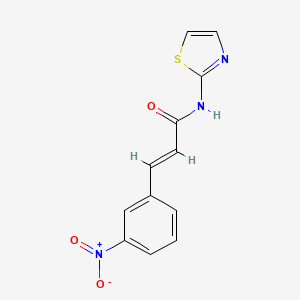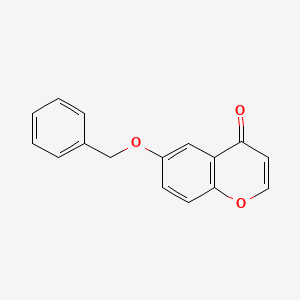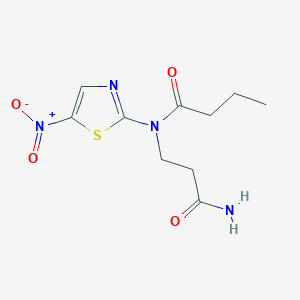
N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that features a thiazole ring, a nitro group, and an amide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Amino derivatives.
Substitution on Thiazole Ring: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide may have applications in:
Medicinal Chemistry: Potential as an antimicrobial or anticancer agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds might include other thiazole derivatives or nitro-containing amides. Compared to these, N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide might exhibit unique properties due to its specific functional groups and molecular structure.
List of Similar Compounds
Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.
Nitro Amides: Compounds with nitro groups and amide linkages but different core structures.
Properties
CAS No. |
43152-42-7 |
|---|---|
Molecular Formula |
C10H14N4O4S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C10H14N4O4S/c1-2-3-8(16)13(5-4-7(11)15)10-12-6-9(19-10)14(17)18/h6H,2-5H2,1H3,(H2,11,15) |
InChI Key |
ZQMLMBWKTMVFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCC(=O)N)C1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)

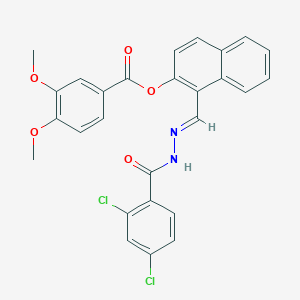
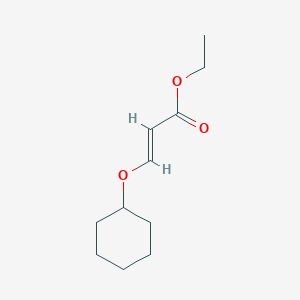


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
